Acid Strength (pKa) vs. 2-Chlorobutanoic and 2-Bromobutanoic Acids
2,2-Dichlorobutanoic acid exhibits a significantly lower pKa (~2.9) compared to its mono-halogenated analogs 2-chlorobutanoic acid (~4.3) and 2-bromobutanoic acid (~4.4), indicating it is a stronger acid by over an order of magnitude [1]. This pronounced increase in acidity is a direct consequence of the additive electron-withdrawing inductive effect of the two α-chlorine atoms, which stabilizes the conjugate base . The result is a compound that is more extensively ionized at physiological and environmental pH values, which has direct consequences for its solubility, bioavailability, and reactivity in nucleophilic substitution and condensation reactions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | ~2.9 |
| Comparator Or Baseline | 2-Chlorobutanoic acid (~4.3); 2-Bromobutanoic acid (~4.4) |
| Quantified Difference | ΔpKa of ~1.4-1.5 units, corresponding to an acid strength that is ~25-32 times greater. |
| Conditions | Comparative pKa values from standard reference data for carboxylic acids at ambient temperature [1]. |
Why This Matters
This difference dictates that 2,2-dichlorobutanoic acid will be the preferred choice for applications requiring a stronger, more ionizable acid, such as in the preparation of specific acid chlorides or as a building block where enhanced nucleofugality is required.
- [1] Filo. (2025). Rank the following acids in decreasing order of their acid strength. Retrieved from https://askfilo.com/user-question-answers-chemistry/rank-the-following-acids-in-decreasing-order-of-their-acid-3239343632363638 View Source
